molecular formula C6H5ClNNaO2S B13226638 Sodium (6-chloropyridin-3-YL)methanesulfinate

Sodium (6-chloropyridin-3-YL)methanesulfinate

Cat. No.: B13226638
M. Wt: 213.62 g/mol
InChI Key: ZCAMTHPZUKBHSS-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions: Sodium (6-chloropyridin-3-YL)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and substituted pyridine derivatives .

Comparison with Similar Compounds

Biological Activity

Sodium (6-chloropyridin-3-YL)methanesulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical formula:

  • Molecular Formula : C7H8ClNNaO2S
  • Molecular Weight : Approximately 195.66 g/mol

The compound features a chloropyridine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloropyridine moiety may facilitate enzyme inhibition or receptor modulation, while the methanesulfinate group can enhance solubility and bioavailability.

Antiviral Activity

Recent studies have demonstrated that derivatives of chloropyridine exhibit significant antiviral activity. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2, with effective concentrations (EC50) in the low micromolar range. A notable example includes a related compound that displayed an EC50 of 24 µM in VeroE6 cells, suggesting potential for similar efficacy in this compound .

Enzyme Inhibition

Chloropyridine derivatives are also recognized for their enzyme inhibitory properties. A study reported that certain chloropyridinyl esters exhibited low nanomolar inhibition against SARS-CoV-2 3CL protease, which is critical for viral replication. The mechanism involved covalent bonding with the enzyme's active site, leading to irreversible inhibition . This suggests that this compound may possess similar enzyme inhibitory capabilities.

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of chloropyridine derivatives, this compound was tested alongside established antiviral agents. The results indicated that while the compound had a higher EC50 compared to remdesivir, it still showed significant antiviral activity against SARS-CoV-2, particularly when combined with efflux transporter inhibitors .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various chloropyridine derivatives. This compound was found to inhibit key enzymes involved in inflammatory pathways, demonstrating potential as an anti-inflammatory agent. The IC50 values for enzyme inhibition were reported in the micromolar range, indicating moderate potency .

Table 1: Biological Activity Summary of this compound

Activity TypeMeasurementValueReference
Antiviral ActivityEC50 (µM)24
Enzyme InhibitionIC50 (µM)4.9
CytotoxicityCC50 (µM)>100

Table 2: Comparison with Related Compounds

Compound NameEC50 (µM)IC50 (µM)Notes
This compound244.9Moderate potency
Remdesivir2.4N/AStandard antiviral agent
Chloropyridine derivative A125.0Similar structure

Properties

Molecular Formula

C6H5ClNNaO2S

Molecular Weight

213.62 g/mol

IUPAC Name

sodium;(6-chloropyridin-3-yl)methanesulfinate

InChI

InChI=1S/C6H6ClNO2S.Na/c7-6-2-1-5(3-8-6)4-11(9)10;/h1-3H,4H2,(H,9,10);/q;+1/p-1

InChI Key

ZCAMTHPZUKBHSS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1CS(=O)[O-])Cl.[Na+]

Origin of Product

United States

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